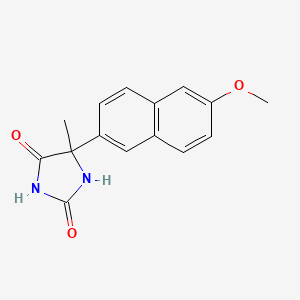
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group, which is fused to an imidazolidine-2,4-dione core. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in various domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the imidazolidine-2,4-dione moiety. The reaction conditions often include the use of catalysts such as hydrochloric acid or phosphoric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for characterizing the compound and ensuring its quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction can produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological activities. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione include:
- (5RS)-5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone
- 2-(6-Methoxynaphthalen-2-yl)propanamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the naphthalene ring and the imidazolidine-2,4-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(13(18)16-14(19)17-15)11-5-3-10-8-12(20-2)6-4-9(10)7-11/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGVWKSHLMDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
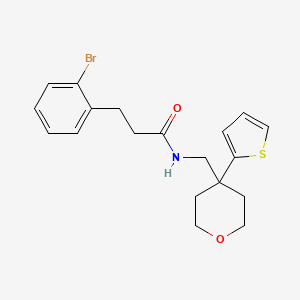
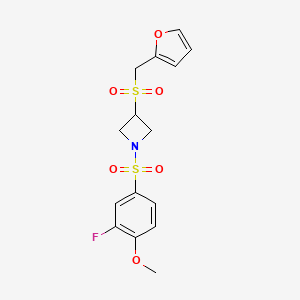
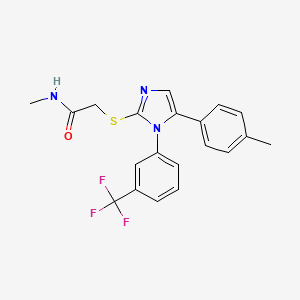
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2868850.png)
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-10-(4-bromobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2868852.png)
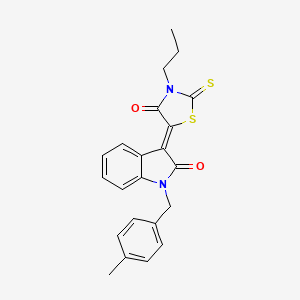

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2868855.png)
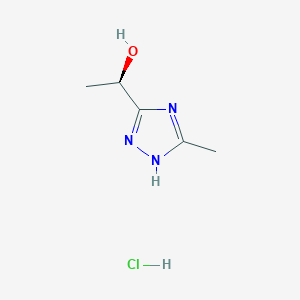
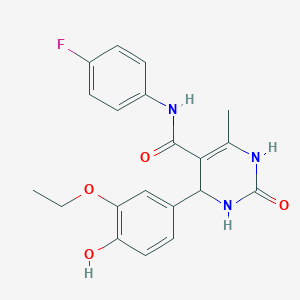
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2868864.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE](/img/structure/B2868866.png)
